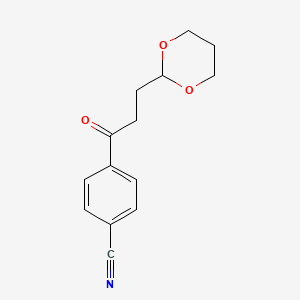

4'-氰基-3-(1,3-二氧杂环-2-基)丙苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone is a chemical compound that is likely to be of interest due to its potential applications in organic synthesis and material science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research. For instance, cyano derivatives are known to be useful in the synthesis of liquid-crystalline materials, as indicated by the study on cyano derivatives of 2-(4-carbohydroxy-3-halogenphenyl)-5-alkyl-1,3,2-dioxaborinanes, which exhibit promising properties for electrooptic display devices . Additionally, the synthesis of related compounds, such as 4-cyano-1,3-dioxanes, has been explored for their utility in natural product synthesis, highlighting the relevance of cyano groups in synthetic chemistry .

Synthesis Analysis

The synthesis of cyano-containing compounds can be complex and often requires specific conditions and catalysts. For example, the copper-catalyzed asymmetric formal [4 + 2] cycloaddition is a method used to construct chiral benzoxazines with cyano groups, demonstrating the importance of catalysis in such reactions . Similarly, the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one involved isomerization and alkylation steps, which could be analogous to the methods used for synthesizing 4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone . The synthesis of 4-(4'-cyano-2'-fluorophenoxy) phenol also provides insight into the multi-step processes that might be involved in the synthesis of related cyano compounds .

Molecular Structure Analysis

The molecular structure of cyano compounds can significantly influence their reactivity and physical properties. The presence of the cyano group can affect the electronic distribution within the molecule, which is crucial for understanding its reactivity. Although the papers do not directly discuss the molecular structure of 4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone, they do provide information on related structures. For instance, the abnormal product mentioned in the synthesis of a chromanone derivative highlights the unexpected outcomes that can arise from structural modifications .

Chemical Reactions Analysis

Cyano groups are known to participate in various chemical reactions, often acting as electrophiles due to the electron-withdrawing nature of the cyano group. The papers provided discuss different reactions involving cyano compounds, such as the cycloaddition reactions for constructing chiral benzoxazines and the alkylation reactions for synthesizing diol derivatives . These studies suggest that 4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone could also undergo similar reactions, potentially leading to a wide range of derivatives and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano compounds are influenced by their molecular structure. For example, the cyano derivatives of dioxaborinanes exhibit low nematic-isotropic transition temperatures and high positive dielectric anisotropy, making them suitable for liquid-crystalline mixtures . The presence of the 1,3-dioxane ring in 4'-Cyano-3-(1,3-dioxan-2-yl)propiophenone could also impart unique properties, such as solubility and stability, which are important for its practical applications. The synthesis techniques and characterization methods discussed in the papers, including IR, 1H-NMR, and mass spectrometry, are essential tools for analyzing these properties .

科学研究应用

催化裂解和合成

已使用钯或CuOCr2O3BaCrO4催化剂探索了取代的1,3-二氧杂环的催化裂解,包括与4'-氰基-3-(1,3-二氧杂环-2-基)丙苯酮在结构上相关的化合物。该过程可以选择性地产生伯醇和丙苯酮,有助于合成各种有机化合物(Červený, Marhoul, & Růžička, 1977)。

材料科学:电致变色聚合物

在材料科学中,类似于4'-氰基-3-(1,3-二氧杂环-2-基)丙苯酮的衍生物已被纳入显示电致变色特性的聚合物中。这些聚合物表现出可逆的氧化还原行为和多电致变色特性,适用于电致变色器件(Hou et al., 2016)。

有机合成

该化合物及其衍生物是有机合成中的有价值的中间体,有助于形成复杂分子。例如,氰基的分子内碳钯化已被用于合成2-氨基萘和1,3-苯并恶嗪衍生物,展示了含氰基化合物在构建杂环结构中的多功能性(Tian, Pletnev, & Larock, 2003)。

氰醇缩酮化学

氰醇缩酮,与4'-氰基-3-(1,3-二氧杂环-2-基)丙苯酮密切相关,因其合成顺-1,3-二醇的实用方法而备受关注。这些化合物对于天然产物合成方法学的开发至关重要,代表了有机化学中的一个重要研究领域(Sinz & Rychnovsky, 2001)。

属性

IUPAC Name |

4-[3-(1,3-dioxan-2-yl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c15-10-11-2-4-12(5-3-11)13(16)6-7-14-17-8-1-9-18-14/h2-5,14H,1,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWUNZOODGSQCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646044 |

Source

|

| Record name | 4-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898756-72-4 |

Source

|

| Record name | 4-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)